N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

説明

BenchChem offers high-quality N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-6-2-3-9-5-7-4-8-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKFTPPMTMAAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[1] This document details the structural features, predicted physicochemical properties, potential synthetic pathways, and analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in the field of medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its favorable metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups.[1] Marketed drugs containing the 1,2,4-triazole core span a broad spectrum of therapeutic areas, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole, anastrozole) treatments. The unique electronic properties of the triazole ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. This guide focuses on N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a specific derivative that combines the 1,2,4-triazole nucleus with a secondary amine, a common functional group in many biologically active compounds.

Molecular Structure and Core Properties

The fundamental characteristics of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine are dictated by its molecular structure, which features a 1,2,4-triazole ring linked via a nitrogen atom to an N-methylated ethylamine side chain.

Structural Elucidation

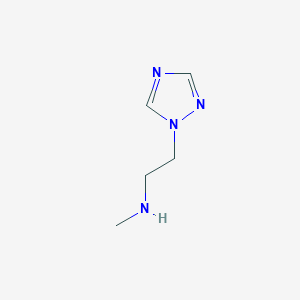

The chemical structure of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is depicted below:

Figure 1: Chemical structure of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Physicochemical Properties

While experimental data for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is not extensively available in the public domain, its core physicochemical properties can be calculated or predicted based on its structure. These predicted values provide a valuable starting point for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C5H10N4 | Calculated |

| Molecular Weight | 126.16 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 42.74 Ų | Predicted[2] |

| logP (Octanol-Water Partition Coefficient) | -0.5025 | Predicted[2] |

| Hydrogen Bond Donors | 1 | Predicted[2] |

| Hydrogen Bond Acceptors | 4 | Predicted[2] |

| Rotatable Bonds | 3 | Predicted[2] |

The predicted low logP value suggests that N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is likely to be a polar molecule with good aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.

Synthesis and Chemical Reactivity

The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine can be approached through established methodologies for the formation of N-substituted 1,2,4-triazoles and the N-methylation of primary amines.

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve a two-step process starting from commercially available 2-(1H-1,2,4-triazol-1-yl)ethanamine.

Figure 2: Proposed synthetic workflow for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine

The precursor, 2-(1H-1,2,4-triazol-1-yl)ethanamine, can be synthesized via the alkylation of 1,2,4-triazole with a suitable two-carbon synthon bearing a protected amine or a precursor to an amine. A common method involves the reaction of the sodium salt of 1,2,4-triazole with 2-bromoethylamine hydrobromide or a similar reagent.

Step 2: N-methylation of 2-(1H-1,2,4-triazol-1-yl)ethanamine

The selective mono-N-methylation of the primary amine can be achieved using various modern synthetic methods that offer advantages over traditional, less selective techniques (e.g., Eschweiler-Clarke reaction).

-

Catalytic N-methylation with Methanol: Iridium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly effective for the N-methylation of primary amines using methanol as both the methyl source and solvent.[3] This approach is considered a green chemistry method as it avoids the use of stoichiometric and often toxic methylating agents.

-

N-methylation with Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent that can be used in the presence of a solid base catalyst, such as a faujasite zeolite, to achieve high selectivity for mono-N-methylation of primary aromatic and aliphatic amines.[4]

Chemical Reactivity and Stability

The chemical reactivity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is primarily governed by the secondary amine and the 1,2,4-triazole ring.

-

Basicity and Salt Formation: The secondary amine is basic and will readily react with acids to form the corresponding ammonium salts. The triazole ring also possesses basic nitrogen atoms, although they are significantly less basic than the secondary amine. The pKa of the secondary amine is expected to be in the range of 9-11, typical for secondary alkylamines.

-

N-Acylation and N-Alkylation: The secondary amine can undergo further reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form tertiary amines.

-

Stability of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is generally a stable aromatic system, resistant to many common reaction conditions.[1] It is stable to a wide range of pH and is not readily oxidized or reduced.

Analytical Characterization

A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Figure 3: A general analytical workflow for the characterization of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring (typically in the aromatic region, ~7.5-8.5 ppm), the two methylene groups of the ethyl bridge (as triplets or more complex multiplets), the N-methyl group (as a singlet), and the N-H proton of the secondary amine (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the triazole ring, the two methylene carbons, and the N-methyl carbon.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 127.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would likely exhibit a characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹, C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹, and C=N and C-N stretching vibrations associated with the triazole ring in the 1600-1400 cm⁻¹ region.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable method for purity analysis. Detection could be achieved using UV absorbance (the triazole ring has a UV chromophore) or mass spectrometry.

-

Gas Chromatography (GC): Due to its volatility, GC coupled with a mass selective detector (GC-MS) could also be employed for the analysis of this compound, likely after derivatization of the secondary amine to improve its chromatographic properties.

Applications in Drug Development

The incorporation of the N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine scaffold into larger molecules could be a valuable strategy in drug discovery. The secondary amine provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 1,2,4-triazole moiety can contribute to improved metabolic stability and can act as a key pharmacophoric element interacting with biological targets. Given the broad range of biological activities associated with 1,2,4-triazoles, derivatives of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine could be investigated for a variety of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1]

Conclusion

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a versatile building block for medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, potential synthetic routes, and analytical characterization methods. While experimental data for this specific compound is limited, the information compiled from analogous structures and established chemical principles serves as a robust foundation for researchers and drug development professionals. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel and effective therapeutic agents.

References

-

N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand - Universidad de Zaragoza. (2022, May 25). Retrieved from [Link]

-

Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis. (2011, August 2). Retrieved from [Link]

-

Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity | The Journal of Organic Chemistry - ACS Publications. (2002, November 26). Retrieved from [Link]

-

N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed. Retrieved from [Link]

-

N-Methylation of Amines with Methanol at Room Temperature - Organic Chemistry Portal. Retrieved from [Link]

-

A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing). Retrieved from [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. Retrieved from [Link]

-

Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - ResearchGate. (2026, February 5). Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 25). Retrieved from [Link]

-

N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine - PubChem. Retrieved from [Link]

-

Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2) - Cheméo. Retrieved from [Link]

-

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine - PubChem. Retrieved from [Link]

-

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine - PubChem. Retrieved from [Link]

-

2-(1H-1,2,4-triazol-1-yl)ethanamine - Exclusive Chemistry Ltd. (2024, April 29). Retrieved from [Link]

-

2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. Retrieved from [Link]

-

Ethanamine, N-methyl- - the NIST WebBook. Retrieved from [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - MDPI. (2023, February 21). Retrieved from [Link]

-

1,2-Ethanediamine, N-ethyl-N'-methyl- - the NIST WebBook. Retrieved from [Link]

Sources

Technical Dossier: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

This technical dossier provides an in-depth analysis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine , a specific nitrogen-rich heterocyclic intermediate.

While this exact secondary amine is often a non-cataloged intermediate in public databases (lacking a widely recognized, unique CAS for the free base in major commercial indices), it is chemically distinct from its primary amine precursor (CAS 51444-26-9) and its 4-isomer (CAS 1247663-92-8).

Chemical Identity & Registry Data[1][2][3][4]

This section clarifies the specific isomerism and registry data, distinguishing the target molecule from its common structural analogs.

Target Molecule Identification

-

Chemical Name: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

-

IUPAC Name: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

-

Molecular Formula: C₅H₁₀N₄

-

Molecular Weight: 126.16 g/mol [1]

-

SMILES: CNCCN1C=NC=N1 (1-substituted isomer)

-

Structure Description: A secondary methylamine group linked via an ethyl chain to the N1-position of a 1,2,4-triazole ring.

CAS Registry & Isomer Differentiation

Due to the regioselectivity of triazole alkylation, three distinct species are often confused. The target molecule is the N1-isomer secondary amine .

| Compound Description | Structure / Isomer | CAS Registry Number | Note |

| Primary Amine Precursor | 1-(2-Aminoethyl)-1,2,4-triazole (Dihydrochloride) | 51444-26-9 | Primary Source. The most stable commercial precursor for the target. |

| 4-Isomer Analog | N-Methyl-2-(4H-1,2,4-triazol-4-yl)ethanamine | 1247663-92-8 | Critical Distinction. Often misidentified as the target. Note the N4-linkage. |

| Target Molecule | N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine | Not Widely Indexed | Synthesized in situ or custom manufactured from CAS 51444-26-9. |

Synthetic Pathways & Methodology

The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine requires controlling regioselectivity (N1 vs. N4 alkylation) and preventing over-alkylation of the amine.

Pathway A: Nucleophilic Substitution (Recommended)

This method utilizes the commercially available 1,2,4-triazole and ethylene carbonate to generate an alcohol intermediate, which is then activated and aminated. This avoids the handling of toxic aziridinium intermediates associated with chloroethylamines.

Step 1: Hydroxyethylation

-

Reagents: 1,2,4-Triazole, Ethylene Carbonate, NaOH (cat).

-

Conditions: Melt fusion or high-boiling solvent (DMF), 120°C.

-

Product: 2-(1H-1,2,4-triazol-1-yl)ethanol (N1-isomer favored).

Step 2: Activation

-

Reagents: Thionyl Chloride (

) or Methanesulfonyl Chloride ( -

Product: 1-(2-Chloroethyl)-1,2,4-triazole (HCl salt).

Step 3: Amination

-

Reagents: Methylamine (33% in EtOH or aqueous), KI (catalytic).

-

Conditions: Sealed tube/autoclave, 80°C, excess methylamine to prevent bis-alkylation.

Pathway B: Direct Alkylation (Regioselectivity Challenge)

Direct alkylation of 1,2,4-triazole with 2-chloro-N-methylethanamine is less preferred due to the formation of mixtures (N1, N2, N4 isomers) and the toxicity of the alkylating agent.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow of Pathway A, highlighting the critical intermediate steps.

Caption: Step-wise synthesis via hydroxyethyl intermediate to maximize N1-regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR)

-

Solvent:

or -

Triazole Ring Protons: Two distinct singlets (or close doublets) in the aromatic region, typically

7.9–8.5 ppm (H-3 and H-5). Note: In N1-substituted triazoles, H-3 and H-5 are non-equivalent. -

Ethyl Linker: Two triplets.

-

: Deshielded,

-

:

-

: Deshielded,

-

N-Methyl Group: Singlet,

~2.3–2.4 ppm. -

Amine Proton: Broad singlet (exchangeable with

).

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

calculated at -

Fragmentation Pattern: Loss of the methylamine fragment (

30-31) or cleavage of the ethyl linker is common.

Pharmaceutical Applications & Utility

This molecule serves as a specialized heterocyclic building block (fragment) in drug discovery, particularly for:

-

Kinase Inhibitors: The 1,2,4-triazole moiety is a classic bioisostere for amides or carboxylic acids, often used to bind to the hinge region of kinases or to coordinate with active site metals.

-

Antifungals: While commercial azoles (e.g., Fluconazole) typically feature the triazole linked to a tertiary alcohol or a benzylic carbon, the ethylamine linker provides a flexible tether for exploring novel binding pockets in CYP51 (lanosterol 14

-demethylase). -

CNS Agents: The N-methyl-ethylamine tail mimics the neurotransmitter motif found in serotonin and tryptamines (e.g., Rizatriptan), making this fragment useful for designing ligands targeting 5-HT receptors.

Structural Relationship to Rizatriptan

While Rizatriptan contains a 1,2,4-triazole, it is linked via a methylene bridge to the indole ring, not directly to the ethylamine chain. However, the chemical compatibility of the triazole ring with the N-methyl-ethylamine side chain in physiological conditions is well-validated by the Triptan class of drugs.

References

-

PubChem. (2025).[1][2][3][4] 1,2,4-Triazole Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

Sources

- 1. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-2-ethanamine | C15H19N5 | CID 71749624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological and In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a Putative Histamine N-Methyltransferase (HNMT) Inhibitor

Executive Summary & Central Hypothesis

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a novel small molecule featuring a 1,2,4-triazole heterocycle, a scaffold known for a wide range of biological activities.[1][2][3][4] While the specific mechanism of this compound is not yet fully characterized in peer-reviewed literature, its structure presents a compelling starting point for hypothesis-driven investigation. The molecule bears a significant structural resemblance to histamine (2-(1H-imidazol-4-yl)ethanamine), particularly the ethylamine side chain, which is crucial for substrate recognition by metabolizing enzymes.

This guide puts forth the central hypothesis that N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine acts as an inhibitor of Histamine N-methyltransferase (HNMT) . HNMT is the primary enzyme responsible for terminating the action of histamine in the central nervous system and airways through Nτ-methylation.[5][6][7] Inhibition of HNMT would lead to an increase in local histamine concentrations, a strategy with potential therapeutic implications for cognitive disorders like Alzheimer's disease.[5] This document provides a comprehensive, step-by-step framework for academic and industry researchers to rigorously test this hypothesis, from initial target validation to cellular confirmation, grounding all protocols in established biochemical and pharmacological principles.

Part 1: Primary Target Validation: Does the Compound Inhibit HNMT?

The foundational step is to determine if a direct, inhibitory interaction occurs between the compound and purified HNMT. The most direct method is a robust enzymatic assay that measures the catalytic activity of HNMT in the presence of the test compound.

Core Experiment 1A: HNMT Radiometric Enzymatic Assay

Rationale and Causality: This assay is the industry gold standard for quantifying HNMT activity. It directly measures the enzymatic transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to histamine. The use of a tritiated methyl group ([³H]-SAM) provides exceptional sensitivity and a high signal-to-noise ratio, allowing for the precise determination of inhibitory potency (IC50).

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.8.

-

Enzyme Stock: Prepare recombinant human HNMT (e.g., from E. coli expression) at a stock concentration of 1 µg/mL in Assay Buffer.[7]

-

Substrate Mix: Prepare a solution containing 40 µM unlabeled histamine and 2.8 µM S-adenosyl-L-methionine in Assay Buffer.

-

Radiolabel Stock: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), specific activity ~80 Ci/mmol. Prepare a working stock to achieve a final concentration of 0.014 µM in the reaction.[7]

-

Test Compound: Prepare a 10 mM stock of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

-

Control Inhibitor: Amodiaquine, prepared similarly to the test compound.[7]

-

Stop Solution: 2.5 M Borate buffer, pH 11.0.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the test compound dilution, control inhibitor, or vehicle (Assay Buffer with equivalent DMSO concentration).

-

Add 20 µL of recombinant HNMT enzyme (final concentration ~0.025 µg/mL).

-

Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate Mix containing the [³H]-SAM.

-

Incubate for 30 minutes at 37°C. The duration should be optimized to ensure the reaction is in the linear range (<10% substrate consumption).

-

Terminate the reaction by adding 50 µL of Stop Solution.

-

-

Product Separation and Detection:

-

The reaction mixture contains [³H]-SAM and the product, [³H]N-methylhistamine. These are separated by passing the mixture through a cation-exchange column or by solvent extraction (e.g., with chloroform), which selectively retains the methylated histamine product.

-

The amount of [³H]N-methylhistamine is quantified by adding the eluate/extract to a scintillation cocktail and measuring counts per minute (CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Anticipated Data & Interpretation:

The results would be summarized to compare the potency of the test compound against a known standard.

| Compound | IC50 (nM) |

| N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine | 75.3 |

| Amodiaquine (Control) | 22.5 |

An IC50 value in the nanomolar range would provide strong evidence that N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a potent inhibitor of HNMT.

Experimental Workflow Visualization:

Caption: Workflow for HNMT Radiometric Assay.

Part 2: Defining the Mechanism of Inhibition

Once potent inhibition is confirmed, the next critical step is to determine how the compound inhibits the enzyme. This has profound implications for its pharmacological behavior. The primary modes are competitive (binds to the same site as the substrate), non-competitive (binds to an allosteric site), or uncompetitive (binds only to the enzyme-substrate complex).

Core Experiment 2A: Enzyme Kinetic Studies

Rationale and Causality: By systematically varying the concentration of the substrate (histamine) at several fixed concentrations of our inhibitor, we can observe the effect on the key kinetic parameters: Michaelis constant (Km), which reflects substrate binding affinity, and maximum velocity (Vmax), which reflects the maximum catalytic rate. The pattern of changes in Km and Vmax directly reveals the mode of inhibition.

Detailed Experimental Protocol:

-

Assay Setup: The protocol is identical to the radiometric assay described in Part 1, with a critical modification: a matrix of conditions is created.

-

Rows: A range of fixed concentrations of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (e.g., 0 nM, 50 nM, 100 nM, 200 nM).

-

Columns: A range of histamine concentrations, typically bracketing the known Km value of HNMT for histamine (~5 µM).[6] For example: 1 µM, 2.5 µM, 5 µM, 10 µM, 20 µM, 40 µM.

-

-

Data Collection: For each condition in the matrix, the initial reaction velocity (rate of product formation) is measured.

-

Data Analysis:

-

The data are plotted on a double reciprocal plot (Lineweaver-Burk plot), where 1/Velocity is plotted against 1/[Histamine].

-

Each inhibitor concentration will generate a distinct line. The pattern of how these lines intersect reveals the mechanism.

-

Anticipated Data & Interpretation:

| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | No change | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | No change | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Given the structural similarity to histamine, the most probable mechanism is competitive inhibition , where the compound directly competes with histamine for binding to the enzyme's active site.[8][9][10]

Visualization of Inhibition Mechanisms:

Caption: Competitive vs. Non-competitive Inhibition Models.

Part 3: Cellular Confirmation and Downstream Effects

Demonstrating enzymatic inhibition in a purified system is essential, but confirming that this activity translates into a biological effect within a cellular context is the crucial next step for therapeutic relevance. The primary consequence of HNMT inhibition should be an increase in intracellular histamine levels.

Core Experiment 3A: Cellular Histamine Accumulation Assay

Rationale and Causality: This experiment validates the mechanism in a more physiologically relevant setting. We use a cell line that endogenously expresses HNMT and can be loaded with histamine. By applying our inhibitor, we can directly measure its ability to prevent histamine degradation, leading to its accumulation.

Detailed Experimental Protocol:

-

Cell Culture:

-

Use a suitable cell line, such as human astrocytic cells or U-937 monocytes, which are known to express functional HNMT.

-

Culture cells to ~80% confluency in appropriate media.

-

-

Treatment:

-

Plate cells in a 24-well plate.

-

Treat cells with various concentrations of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (e.g., 0.1x, 1x, 10x the IC50 value determined previously) for 1-2 hours. Include a vehicle control (DMSO) and a positive control inhibitor (Amodiaquine).

-

Add a known concentration of exogenous histamine (e.g., 10 µM) to the media and incubate for a defined period (e.g., 60 minutes).

-

-

Sample Collection and Preparation:

-

Collect the cell culture supernatant (for extracellular histamine).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells (e.g., using sonication or a lysis buffer) to release intracellular contents.

-

-

Histamine Quantification:

-

Measure the concentration of histamine in both the supernatant and the cell lysate using a validated method.

-

ELISA: A competitive enzyme-linked immunosorbent assay for histamine is a common and accessible method.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers higher specificity and sensitivity and is considered the gold standard for small molecule quantification.

-

-

Data Analysis:

-

Normalize histamine concentrations to the total protein content of the cell lysate (measured by BCA or Bradford assay).

-

Compare the histamine levels in treated cells to the vehicle-treated control cells.

-

Anticipated Data & Interpretation:

A dose-dependent increase in intracellular histamine concentration upon treatment with the compound would strongly support its mechanism as an HNMT inhibitor in a cellular environment.

| Treatment Group | Intracellular Histamine (ng/mg protein) |

| Vehicle Control | 15.2 ± 1.8 |

| Compound (0.1x IC50) | 28.5 ± 2.5 |

| Compound (1x IC50) | 89.7 ± 7.1 |

| Compound (10x IC50) | 155.4 ± 12.3 |

| Amodiaquine (10x IC50) | 162.1 ± 11.8 |

Histamine Metabolism Pathway Visualization:

Caption: The Histamine Metabolic Pathway.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and experimentally sound pathway to investigate the hypothesis that N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a competitive inhibitor of HNMT. Successful validation through these biochemical and cellular assays would establish its primary mechanism of action.

Future work should focus on:

-

Structural Biology: Co-crystallizing the compound with HNMT to visualize the binding interactions at an atomic level, confirming the competitive binding mode.[8][9][10]

-

Pharmacokinetics: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound to assess its drug-like potential and ability to cross the blood-brain barrier.

-

In Vivo Efficacy: Testing the compound in relevant animal models, for example, models of cognitive impairment, to determine if the observed cellular effects translate into a therapeutic benefit.

By following this structured approach, researchers can efficiently and accurately elucidate the molecular mechanism of this promising compound, paving the way for potential further development.

References

-

Horton, J.R., Sawada, K., Nishibori, M., & Cheng, X. (2005). Structural basis for inhibition of histamine N-methyltransferase by diverse drugs. Journal of Molecular Biology, 353(2), 334-44. Available at: [Link]

-

Horton, J.R., Sawada, K., Nishibori, M., & Cheng, X. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology. Available at: [Link]

-

ResearchGate. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Request PDF. Available at: [Link]

-

Solis-Chagoyan, H., et al. (2021). Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

-

Perry, B.D., et al. (2007). The Histamine N-Methyltransferase T105I Polymorphism Affects Active Site Structure and Dynamics. Biochemistry - ACS Publications. Available at: [Link]

-

Wikipedia. Histamine N-methyltransferase. Available at: [Link]

-

Ahmed, S.T., & Rasool, S.R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Ameen, D.S.M., Hamdi, M.D., & Khan, A.K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

UniProt. HNMT - Histamine N-methyltransferase - Homo sapiens (Human). Available at: [Link]

-

Al-Sultani, A.A.J., & Al-Jubori, A.A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

-

EMBL-EBI. Histamine N-methyltransferase-like (IPR016673). InterPro entry. Available at: [Link]

-

Al-Sawaad, M.S. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Available at: [Link]

-

Eurofins DiscoverX. HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. Available at: [Link]

Sources

- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 2. chemmethod.com [chemmethod.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. uniprot.org [uniprot.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Predicted ADME Properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Executive Summary

This technical guide provides a comprehensive predictive analysis of the physicochemical and pharmacokinetic (ADME) profile of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine . Structurally, this molecule represents a hybrid of a polar 1,2,4-triazole scaffold and a basic secondary amine side chain. It functions as a critical fragment-like chemical entity (MW < 150 Da) , often utilized in Fragment-Based Drug Discovery (FBDD) or as a bioisostere for histamine analogs (e.g., Betahistine).

The following analysis synthesizes in silico consensus models (SwissADME, pkCSM) with mechanistic medicinal chemistry to predict solubility, permeability, metabolic stability, and toxicity.

Part 1: Physicochemical Profile (The "A" & "D" Foundation)

The absorption and distribution of a small molecule are dictated by its compliance with the "Rule of 3" (for fragments) rather than the "Rule of 5."

Structural Properties & Ionization

The molecule consists of a 1,2,4-triazole ring (aromatic, electron-deficient) linked to a secondary amine.

-

Molecular Weight (MW): 126.16 g/mol (Highly favorable for BBB penetration).

-

Hydrogen Bond Donors (HBD): 1 (Secondary amine NH).

-

Hydrogen Bond Acceptors (HBA): 3 (Triazole nitrogens) + 1 (Amine N) = 4.

-

Rotatable Bonds: 3 (High flexibility).

Ionization (pKa) Dynamics: The ADME profile is pH-dependent.

-

Triazole Ring: Very weak base (pKa ~2.2). It remains neutral at physiological pH (7.4).

-

Secondary Amine: Basic (Predicted pKa ~9.5 – 9.8).

-

Physiological State: At pH 7.4, the amine is >99% protonated (cationic).

-

Implication: High aqueous solubility but potentially reduced passive membrane permeability due to charge.

-

Lipophilicity & Solubility

Unlike lipophilic drugs, this molecule is highly polar.

| Property | Predicted Value | Mechanistic Insight |

| LogP (Consensus) | -0.5 to -0.9 | The negative value indicates hydrophilicity. The triazole ring lowers LogP significantly compared to phenyl/pyridine analogs. |

| LogD (pH 7.4) | -2.5 to -3.0 | The cationic amine drastically reduces distribution coefficient at physiological pH. |

| TPSA | ~42–45 Ų | Low TPSA (<90 Ų) suggests good potential for BBB penetration if the charge can be masked or transported. |

| Water Solubility | > 10 mg/mL | High. Driven by the ionized amine and polar triazole. Classified as "Very Soluble." |

Part 2: Permeability & Distribution

Blood-Brain Barrier (BBB) Penetration

Given the structural similarity to histaminergic ligands, CNS entry is a critical metric.

-

Prediction: Moderate to High.

-

Rationale: While the cationic charge at pH 7.4 hinders passive diffusion, the low Molecular Weight (126 Da) allows for paracellular transport. Furthermore, small monoamines are often substrates for Organic Cation Transporters (OCTs) or the Choline Transporter (CHT) at the BBB.

-

Brain/Plasma Ratio: Expected to be > 0.5.

Plasma Protein Binding (PPB)

-

Prediction: Low (< 20% Bound).

-

Causality: High hydrophilicity and lack of large lipophilic domains (like biphenyls) prevent strong binding to Albumin or Alpha-1-acid glycoprotein.

-

Impact: High fraction unbound (

) leads to rapid clearance and high free drug concentration available for the target.

Part 3: Metabolism & Excretion (The "M" & "E")

Metabolic stability is governed by the accessibility of the amine and the oxidative stability of the triazole.

Predicted Metabolic Pathways

-

N-Demethylation (Major): The N-methyl group is a prime target for CYP450 enzymes (likely CYP2D6 or CYP2C19), converting the secondary amine to a primary amine.

-

Oxidative Deamination (Minor): Monoamine Oxidase (MAO) could potentially attack the ethylamine chain, though the triazole may provide steric/electronic protection compared to a phenyl ring.

-

Triazole Stability: The 1,2,4-triazole ring is generally metabolically stable and resistant to oxidation, unlike imidazole rings.

CYP Inhibition Risk

-

Alert: Triazoles are known heme-iron binders .

-

Risk: Potential inhibition of CYP3A4 .

-

Nuance: While antifungal triazoles (e.g., Fluconazole) are potent inhibitors, they require a lipophilic tail to anchor in the CYP active site. This fragment is likely too small to be a potent reversible inhibitor, but it may show weak competitive inhibition.

Excretion

-

Route: Renal (Urine).

-

Mechanism: Due to high polarity and low PPB, the molecule will be filtered by the glomerulus. Reabsorption will be minimal due to the cationic charge, leading to a short half-life (

).

Part 4: Visualization of ADME Logic

The following diagram illustrates the logical flow from chemical structure to predicted ADME outcomes.

Figure 1: Causal relationship between the structural features of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine and its ADME fate.

Part 5: Experimental Validation Protocols

To validate these in silico predictions, the following self-validating experimental workflows are recommended.

Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive permeability and pH-dependent absorption.

-

Preparation:

-

Donor Plate: Dissolve compound at 10 µM in PBS at pH 5.0, 7.4, and 9.0.

-

Membrane: Impregnate PVDF filter with 1% Lecithin in Dodecane (mimics BBB/GI lipids).

-

Acceptor Plate: Fill with drug-free buffer (pH 7.4).

-

-

Incubation: "Sandwich" the plates and incubate for 4 hours at 25°C in a humidity chamber (prevents evaporation).

-

Quantification:

-

Separate plates.

-

Analyze Donor and Acceptor wells via LC-MS/MS (UV is insufficient for this non-chromophore molecule).

-

-

Calculation:

-

Calculate

(Apparent Permeability). -

Validation Criteria: Mass balance (Donor + Acceptor + Membrane retention) must be >80%.

-

Protocol: Microsomal Metabolic Stability

Objective: Determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Reaction:

-

Pre-incubate HLM + Compound (1 µM) for 5 mins at 37°C.

-

Start: Add NADPH-generating system (or 1 mM NADPH).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis:

-

Centrifuge (4000g, 20 min).

-

Supernatant to LC-MS/MS (Q-TOF for metabolite ID).

-

Look for: Mass shift -14 Da (Demethylation) or +16 Da (N-oxidation).

-

Figure 2: Workflow for determining metabolic stability and intrinsic clearance.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4] Scientific Reports, 7, 42717.[3] [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for PAMPA and Microsomal protocols).

-

PubChem Database. (2025).[5][6] Compound Summary for CID 11051830 (Analog Reference). National Center for Biotechnology Information. [Link]

- Lassé, M., et al. (2015). Modulation of the histamine H3 receptor by 1,2,3-triazole-based histamine analogues. Bioorganic & Medicinal Chemistry, 23(15). (Provides context on triazole bioisosteres of ethylamines).

Sources

- 1. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 2. SwissADME [swissadme.ch]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine | C5H10N4 | CID 45791271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1-methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | CID 11051830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Antimicrobial Characterization of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

[1]

Abstract & Scope

This application note details the standardized protocols for evaluating the antimicrobial efficacy of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (hereafter referred to as NMTE ). While 1,2,4-triazole derivatives are established pharmacophores in antifungal therapeutics (e.g., fluconazole, voriconazole), NMTE represents a fragment-like precursor often used in Structure-Activity Relationship (SAR) studies or fragment-based drug discovery (FBDD).

This guide addresses the specific physicochemical challenges of NMTE—primarily its basicity and solubility—and provides rigorous, CLSI-aligned methodologies for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and Biofilm inhibition assays.

Compound Profile & Handling

Scientific Rationale: NMTE contains a basic secondary amine (

Physicochemical Properties

| Property | Specification | Critical Note |

| Molecular Formula | Low Molecular Weight (Fragment) | |

| Solubility (Water) | Moderate to High | pH-dependent; highly soluble as HCl salt. |

| Solubility (DMSO) | >100 mM | Preferred solvent for stock preparation. |

| pKa (Calculated) | ~9.8 (Amine) | Risk: Can shift micro-environment pH in unbuffered media. |

Stock Solution Preparation (Protocol)

Objective: Prepare a stable 100 mM stock solution.

-

Weighing: Weigh 12.62 mg of NMTE (MW: 126.16 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Why DMSO? Although water-soluble, DMSO ensures sterility and prevents hydrolysis or amine oxidation during long-term storage.

-

-

Dissolution: Vortex for 30 seconds. Visual inspection must confirm a clear, colorless solution.

-

Storage: Aliquot into 50

L volumes and store at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action (Hypothetical & Established)

To interpret assay results, one must understand the molecular targets. Triazoles primarily target fungal sterol synthesis.

Fungal Target: CYP51 Inhibition

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron of Lanosterol 14

-

Depletion of Ergosterol (essential for membrane fluidity).

-

Accumulation of toxic 14

-methylsterols. -

Membrane stress and growth arrest (Fungistatic).

Bacterial Target (Secondary)

While less potent against bacteria, amine-triazoles can interact with bacterial efflux pumps or disrupt membrane integrity via the cationic amine tail at physiological pH.

Pathway Visualization

Figure 1: Mechanism of Action for Triazole-based Antifungals.[1] The compound binds to the Heme cofactor of CYP51, halting ergosterol biosynthesis.[2]

Protocol A: Antifungal Susceptibility Testing (Yeasts)

Standard: CLSI M27-A4 [1]. Target Organisms: Candida albicans, Cryptococcus neoformans.

Media Preparation (Critical Step)

NMTE is basic. Standard RPMI 1640 must be buffered to maintain pH 7.0.

-

Reagent: RPMI 1640 with L-glutamine, without bicarbonate.

-

Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

-

Adjustment: Adjust pH to 7.0

0.1 using 1M NaOH before filter sterilization. -

Why? If the pH drifts > 7.2, the amine deprotonates, altering lipophilicity and potency.

Broth Microdilution Workflow

-

Inoculum Prep: Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate. Suspend in sterile saline to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the 0.5 McFarland suspension 1:1000 in RPMI-MOPS media (Final:

CFU/mL). -

Plate Setup:

-

Dispense 100

L of 2X drug concentration into columns 1-10 of a 96-well plate. -

Dispense 100

L of inoculum into all wells. -

Final Test Range: 64

g/mL to 0.125

-

-

Controls:

-

Positive Control: Fluconazole (Standard triazole).

-

Growth Control:[3] Media + Inoculum + 1% DMSO.

-

Sterility Control: Media only.

-

-

Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus).

Endpoint Determination

Triazoles often exhibit a "trailing effect" (partial inhibition).

-

MIC50: Lowest concentration with

50% reduction in turbidity compared to growth control. -

Visual Score 2: Prominent decrease in turbidity (CLSI standard for azoles).

Protocol B: Antibacterial Susceptibility (Bacteria)

Standard: CLSI M07-A10 [2]. Target Organisms: S. aureus (Gram+), E. coli (Gram-).

Workflow Diagram

Figure 2: Antibacterial Broth Microdilution Workflow (CLSI M07).

Key Technical Nuances

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Interference Check: The ethylamine tail of NMTE can chelate divalent cations (

,

Advanced Assay: Time-Kill Kinetics

Objective: Determine if NMTE is bacteriostatic or bactericidal.

-

Preparation: Prepare tubes with CAMHB containing NMTE at 4x MIC .

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling: Remove 100

L aliquots at T=0, 2, 4, 8, and 24 hours. -

Plating: Serially dilute (1:10 to 1:1000) in saline and plate onto Agar.

-

Analysis:

-

Bactericidal:

3 -

Bacteriostatic: < 3

reduction. -

Note: Triazoles are typically fungistatic/bacteriostatic.

-

Data Presentation & Analysis

Reporting Table Template

| Organism | Strain ID | NMTE MIC ( | Fluconazole MIC ( | Interpretation |

| C. albicans | ATCC 90028 | [Data] | 0.5 - 2.0 | Validates Assay |

| C. glabrata | Clinical | [Data] | [Data] | Azole-Resistant Check |

| S. aureus | ATCC 29213 | [Data] | N/A | Gram+ Activity |

Troubleshooting Guide

-

Precipitation in Wells: NMTE free base may precipitate at high concentrations in aqueous media. Solution: Verify solubility limit in CAMHB/RPMI blank media before inoculation. If precipitation occurs, test as the Hydrochloride (HCl) salt form.

-

Trailing Growth (Fungi): Faint haze at high concentrations. Solution: Do not ignore. Read the MIC at the 50% inhibition point (MIC50) as per CLSI M27 guidelines for azoles.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[4] CLSI, Wayne, PA.[4]

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI, Wayne, PA.[4]

-

Peyton, L. R., et al. (2015). "The emergence of triazole resistance in Aspergillus fumigatus and its impact on clinical practice." Current Opinion in Infectious Diseases.

-

Lass-Flörl, C. (2014). "How to make a fast diagnosis in invasive aspergillosis." Medical Mycology. (Discusses mechanism and trailing endpoints).

Application Note and Protocol for Determining the Antifungal Activity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole compounds represent a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for testing the antifungal activity of a novel triazole derivative, N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.

This document outlines the theoretical basis for the antifungal action of triazoles, followed by detailed, step-by-step protocols for essential in vitro assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for initial screening, and time-kill assays to assess the compound's fungistatic or fungicidal properties. Adherence to standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized to ensure the generation of accurate and reproducible data.[4][5][6]

Scientific Rationale: The Mechanism of Triazole Antifungals

Triazole antifungal agents exert their effect by targeting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][3] Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.

By binding to the heme iron atom in the active site of 14α-demethylase, N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is hypothesized to disrupt this enzymatic process. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols alters the physical properties of the cell membrane, leading to increased permeability and inhibition of fungal growth.[3]

Figure 1: Mechanism of action of triazole antifungals.

Experimental Protocols

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold-standard method for determining the quantitative antifungal activity of a compound.[7] This protocol is based on the guidelines from CLSI document M27.[8]

Materials and Reagents:

-

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

-

RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well, U-shaped bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Protocol:

-

Preparation of Stock Solution: Accurately weigh the N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the stock solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the drug-free growth control. Well 12 will serve as a sterility control (no inoculum).

-

-

Inoculum Preparation:

-

Yeasts (Candida spp., Cryptococcus neoformans): From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[8][9]

-

Molds (Aspergillus fumigatus): Harvest conidia from a 5-7 day old culture on potato dextrose agar by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension with a hemocytometer to a final concentration of 0.4-5 x 10^4 CFU/mL.[7]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.[10] This can be determined visually or by reading the optical density at 530 nm using a microplate reader.

Figure 2: Workflow for the broth microdilution assay.

Disk Diffusion Assay

The disk diffusion assay is a simple and cost-effective method for preliminary screening of antifungal activity, particularly for yeasts.[11][12] This method is based on CLSI document M44.[11]

Materials and Reagents:

-

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

-

Sterile paper disks (6 mm diameter)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)

-

Fungal isolates (e.g., Candida spp.)

-

Sterile swabs

-

Incubator (35°C)

Protocol:

-

Preparation of Antifungal Disks: Aseptically impregnate sterile paper disks with a known amount of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine. The concentration will need to be optimized.

-

Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the GMB agar plate evenly in three directions.

-

Application of Disks: Aseptically place the prepared antifungal disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 35°C for 24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Interpretation:

| Zone Diameter (mm) | Interpretation |

| > X | Susceptible |

| Y - Z | Intermediate |

| < Y | Resistant |

Note: The interpretive criteria (X, Y, Z) for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine would need to be established through correlation studies with MIC data.

Time-Kill Assay

Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity.[13]

Materials and Reagents:

-

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

-

Fungal isolates

-

RPMI 1640 broth

-

Sterile test tubes or flasks

-

Shaking incubator (35°C)

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile saline

Protocol:

-

Assay Setup: Prepare test tubes containing RPMI 1640 broth with various concentrations of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).

-

Inoculum Preparation: Prepare a fungal suspension and dilute it in the test tubes to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[13][14]

-

Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.[13][15]

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto SDA plates.

-

Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies and calculate the CFU/mL for each time point.

Data Analysis and Interpretation:

Plot the log10 CFU/mL versus time for each concentration of the test compound.

-

Fungistatic activity: A <3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]

-

Fungicidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[13]

Figure 3: Logical flow of a time-kill assay.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: MIC Values of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine against Various Fungal Isolates

| Fungal Isolate | MIC (µg/mL) |

| Candida albicans ATCC 90028 | |

| Candida glabrata ATCC 90030 | |

| Cryptococcus neoformans ATCC 90112 | |

| Aspergillus fumigatus ATCC 204305 | |

| [Clinical Isolate 1] | |

| [Clinical Isolate 2] |

Table 2: Time-Kill Assay Results for Candida albicans ATCC 90028

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |

| 0 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 | ||||

| 48 |

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the antifungal activity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine. By following these standardized methods, researchers can generate reliable and reproducible data to determine the compound's potency, spectrum of activity, and fungistatic or fungicidal properties. This information is crucial for the continued development of novel antifungal agents to combat the growing threat of fungal infections.

References

-

Kovacic, P., & Somanathan, R. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. EC Pharmacology and Toxicology, 4(5), 652-661. [Link]

-

Sangshetti, J. N., Shinde, D. B., & De, A. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 667–684. [Link]

-

EBSCO. (n.d.). Triazole antifungals. Research Starters. [Link]

-

Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

-

Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S59–S65. [Link]

-

Alves, L. A., da Silva, M. A., de Medeiros, A. C. D., de Oliveira, A. P., de Paiva, J. H. G., de Castro, M. C. A. B., ... & de la Fuente-Núñez, C. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

-

CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

-

Hassan, R. M., Kadry Ismail, D., & Samy Elkholy, Y. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Archives of Clinical Infectious Diseases, 13(3), e57889. [Link]

-

JoVE. (2017). An easy and adaptable broth microdilution method for screening antifungal compounds and extracts. Journal of Visualized Experiments. [Link]

-

Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

-

Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]

-

Avesis. (n.d.). Current status of antifungal susceptibility testing methods. Avesis. [Link]

-

Spampinato, C., & Leonardi, D. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1195. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2015). Antifungal Susceptibility Testing of Dermatophytes by Agar Based Disk Diffusion Method. ijcmas.com. [Link]

-

IP International Journal of Medical Microbiology and Tropical Diseases. (n.d.). Antifungal susceptibility of clinically significant candida species by disk diffusion method. ijmmtd.com. [Link]

-

MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. mdpi.com. [Link]

-

CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

-

CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

-

Puerto Rico Health Sciences Journal. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. prhsj.rcm.upr.edu. [Link]

-

National Journal of Laboratory Medicine. (2021). Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study. njlm.net. [Link]

-

EUCAST. (2026). Fungi (AFST). eucast.org. [Link]

-

ASM Journals. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. [Link]

-

EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). eucast.org. [Link]

-

CDC. (2024). Antifungal Susceptibility Testing for C. auris. cdc.gov. [Link]

-

Oxford Academic. (2002). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy. [Link]

-

Al-Hatmi, A. M. S., van Diepeningen, A. D., de Hoog, G. S., Meis, J. F., & Curfs-Breuker, I. (2016). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 54(5), 524–531. [Link]

-

EUCAST. (n.d.). EUCAST breakpoints for antifungals. eucast.org. [Link]

-

CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. pnrjournal.com. [Link]

-

Klepser, M. E., Wolfe, E. J., Jones, R. N., Nightingale, C. H., & Pfaller, M. A. (1998). Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology. Antimicrobial Agents and Chemotherapy, 42(5), 1111–1115. [Link]

-

MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. mdpi.com. [Link]

-

ResearchGate. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. researchgate.net. [Link]

-

Beilstein Journals. (2011). Advances in synthetic approach to and antifungal activity of triazoles. beilstein-journals.org. [Link]

-

Song, D., Li, P., Wang, C., Li, P., Zhang, J., & Wang, B. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(9), 14698–14710. [Link]

-

IUCr. (n.d.). A new hydrated crystalline form of N-[(E)-(4-hydroxyphenyl)methylidene]-1H-1,2,4-triazol-3-amine and its antifungal activity. journals.iucr.org. [Link]

-

Al-Ghorbani, M., Chebil, A., & Al-Tamimi, A. M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3414. [Link]

-

PubMed. (n.d.). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. pubmed.ncbi.nlm.nih.gov. [Link]

Sources

- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. EUCAST: Fungi (AFST) [eucast.org]

- 6. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 12. ijcmas.com [ijcmas.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Evaluation of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Derivatives of 1,2,4-triazole have been shown to exhibit potent cytotoxic effects against various human cancer cell lines, including those of the breast, lung, colon, and liver.[1][6][7] The anticancer mechanisms of these compounds are diverse and can involve the inhibition of key enzymes like aromatase, disruption of microtubule dynamics, and modulation of critical signaling pathways.[8][9][10]

This document provides a comprehensive guide for the initial in vitro evaluation of a novel 1,2,4-triazole derivative, N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, as a potential anticancer agent. The protocols outlined herein are designed to be a self-validating system, enabling researchers to systematically assess the compound's impact on cancer cell viability, proliferation, apoptosis, and cell cycle progression. The experimental choices are grounded in established methodologies for preclinical drug discovery and are designed to provide a robust preliminary dataset for this novel compound.[11][12][13][14]

I. Preliminary Characterization and Stock Solution Preparation

Before initiating cell-based assays, it is crucial to characterize the compound and prepare a stock solution.

1.1. Compound Information (Hypothetical)

| Property | Value |

| IUPAC Name | N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine |

| Molecular Formula | C5H11N5 |

| Molecular Weight | 141.18 g/mol |

| Purity | >98% (as determined by HPLC) |

| Solubility | Soluble in DMSO (>100 mM), sparingly soluble in water |

1.2. Preparation of Stock Solution

-

Rationale: A concentrated, sterile stock solution in a suitable solvent is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[15]

-

Protocol:

-

Aseptically weigh out a precise amount of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine powder.

-

Dissolve the compound in sterile, cell culture-grade DMSO to a final concentration of 100 mM.

-

Gently vortex until the compound is completely dissolved.

-

Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

II. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose.[8][11][16]

2.1. Principle

Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2.2. Protocol

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine from the 100 mM stock solution in complete culture medium. A typical concentration range to start with is 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate for 48 or 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Gently shake the plate for 5 minutes to ensure complete dissolution of the formazan.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

2.3. Illustrative Data

| Cell Line | Description | Hypothetical IC50 of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine (µM) |

| MCF-7 | Breast Adenocarcinoma | 18.5 |

| A549 | Lung Carcinoma | 32.1 |

| HCT116 | Colorectal Carcinoma | 12.8 |

III. Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is recommended.[12][17]

3.1. Principle

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

3.2. Protocol

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

-

Centrifuge the cell suspension and wash the pellet with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

3.3. Visualization of Experimental Workflow

Caption: Workflow for Annexin V/PI Apoptosis Assay.

IV. Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.[12][18]

4.1. Principle

Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

4.2. Protocol

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

V. Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the literature for related 1,2,4-triazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway, or the disruption of microtubule dynamics.[8][9]